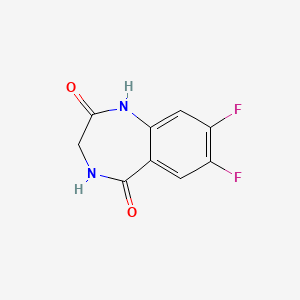
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a synthetic organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
準備方法
The synthesis of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the benzodiazepine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
化学反応の分析
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizure disorders.
Biological Studies: It is used as a tool compound to study the pharmacological effects of benzodiazepines on the central nervous system.
Chemical Biology: The compound serves as a probe to investigate the role of fluorine atoms in modulating the activity and selectivity of benzodiazepines.
Industrial Applications: It is explored for its potential use in the synthesis of other fluorinated benzodiazepine derivatives with improved pharmacological profiles.
作用機序
The mechanism of action of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the characteristic sedative and anxiolytic effects of benzodiazepines.
類似化合物との比較
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can be compared with other benzodiazepine derivatives, such as:
Diazepam: A widely used benzodiazepine with anxiolytic and muscle relaxant properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
生物活性
7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H8F2N2O
- Molar Mass : 198.17 g/mol
- CAS Number : 1555176-20-9
Synthesis
The compound can be synthesized using various methodologies that often involve the modification of existing benzodiazepine frameworks. A notable approach is the use of amino acids as precursors in a catalytic synthesis process that yields 1,4-benzodiazepine derivatives with promising biological activities .
Antimycobacterial Activity
Recent studies have highlighted the antitubercular properties of 1,4-benzodiazepine derivatives, including those with similar structures to this compound. The synthesized compounds showed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1.55 µg/mL for certain derivatives . This suggests that the benzodiazepine core is crucial for its antimicrobial efficacy.
Neuropharmacological Effects
Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). Studies indicate that compounds like 7,8-difluoro derivatives exhibit activity at GABA_A receptors, which are pivotal in mediating anxiolytic and sedative effects. The structural modifications in the benzodiazepine framework can enhance binding affinity and selectivity for these receptors .
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that certain derivatives possess moderate to high cytotoxic effects on various cancer cell lines. For instance, compounds similar to 7,8-difluoro derivatives were tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), demonstrating significant inhibition of cell proliferation .
Study on Antitubercular Activity
A systematic study focused on a series of 1,4-benzodiazepine-2,5-diones revealed that modifications at the C-3 position could significantly enhance antitubercular activity. The lead compounds with MIC values below 3 µg/mL were identified as potential candidates for further development against multi-drug resistant tuberculosis .
Neuropharmacological Evaluation
Research investigating the neuropharmacological profile of related benzodiazepines found that certain structural modifications led to improved anxiolytic effects in animal models. These findings suggest that 7,8-difluoro derivatives may have therapeutic potential in treating anxiety disorders .
特性
分子式 |
C9H6F2N2O2 |
|---|---|
分子量 |
212.15 g/mol |
IUPAC名 |
7,8-difluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C9H6F2N2O2/c10-5-1-4-7(2-6(5)11)13-8(14)3-12-9(4)15/h1-2H,3H2,(H,12,15)(H,13,14) |
InChIキー |
KIMUJMXTPLVBAF-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC(=C(C=C2C(=O)N1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















